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Compound of Interest

Compound Name: 5-(2-Aminopyridyl)amide oxime

Cat. No.: B157632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
(2-Aminopyridyl)amide oxime, a synthetic intermediate with potential applications in

pharmaceutical development. Due to the limited availability of direct experimental spectra for

this specific compound in published literature, this document presents a detailed analysis of

expected spectroscopic data based on structurally analogous compounds. It includes predicted

data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, presented in clear, structured

tables. Furthermore, this guide offers detailed, standardized experimental protocols for

obtaining these spectra, serving as a practical resource for researchers. Visual representations

of experimental workflows are provided using Graphviz to enhance understanding of the

analytical processes.

Introduction
5-(2-Aminopyridyl)amide oxime, also known as 6-amino-N-hydroxy-3-

pyridinecarboximidamide, is a heterocyclic organic compound with the molecular formula

C₆H₈N₄O[1][2]. Its structure, featuring an aminopyridine ring and an amide oxime functional

group, makes it a valuable building block in medicinal chemistry and drug discovery. The

aminopyridine moiety is a common scaffold in pharmacologically active molecules, while the

amide oxime group can participate in various chemical transformations and may influence the
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compound's biological activity. Accurate spectroscopic characterization is crucial for confirming

the identity, purity, and structure of this intermediate in any synthetic pathway.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-(2-Aminopyridyl)amide
oxime. These predictions are based on the analysis of spectroscopic data from structurally

similar compounds, including aminopyridine derivatives and other amide oximes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 5-(2-Aminopyridyl)amide oxime
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Chemical Shift
(δ, ppm)

Multiplicity
Number of
Protons

Assignment Notes

~8.0-8.2 d 1H
H on C2 of

pyridine ring

Expected to be a

doublet due to

coupling with the

adjacent proton.

~7.5-7.7 dd 1H
H on C4 of

pyridine ring

Expected to be a

doublet of

doublets due to

coupling with two

adjacent protons.

~6.5-6.7 d 1H
H on C5 of

pyridine ring

Expected to be a

doublet due to

coupling with the

adjacent proton.

~5.5-6.5 br s 2H
-NH₂ (amino

group)

Broad singlet,

chemical shift

can vary with

solvent and

concentration.

~9.0-10.0 s 1H -OH (oxime)

Singlet, chemical

shift is solvent-

dependent and

may be broad.

~5.0-6.0 br s 2H -NH₂ (amide)

Broad singlet,

chemical shift

can vary.

Table 2: Predicted ¹³C NMR Spectral Data for 5-(2-Aminopyridyl)amide oxime
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Chemical Shift (δ, ppm) Assignment Notes

~158-162 C6 (C-NH₂) of pyridine ring

Carbon attached to the amino

group is expected to be

significantly deshielded.

~145-150 C2 of pyridine ring

~140-145 C=N (amide oxime)
The imine carbon of the oxime

group.

~135-140 C4 of pyridine ring

~115-120 C3 of pyridine ring

~108-112 C5 of pyridine ring

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for 5-(2-Aminopyridyl)amide oxime

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3450-3300
Medium-Strong,

Broad
O-H stretch Oxime (-NOH)

3350-3150
Medium, often two

bands
N-H stretch Amino (-NH₂)

3200-3000 Medium, Broad N-H stretch Amide (-C(O)NH₂)

1680-1640 Strong C=N stretch Amide oxime

1620-1580 Medium-Strong N-H bend Amino (-NH₂)

1600-1450 Medium-Strong
C=C and C=N ring

stretching
Pyridine ring

1300-1200 Medium C-N stretch Amino, Amide

1000-900 Medium-Strong N-O stretch Oxime
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 5-(2-Aminopyridyl)amide oxime

m/z Ion Method Notes

152.07 [M]⁺ EI Molecular ion peak.

153.08 [M+H]⁺ ESI, CI
Protonated molecular

ion.

175.06 [M+Na]⁺ ESI Sodium adduct.

135.07 [M-NH₃]⁺ EI

Fragmentation peak

corresponding to the

loss of ammonia.

136.06 [M-O]⁺ EI

Fragmentation peak

corresponding to the

loss of oxygen.

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.

These are generalized protocols and may require optimization based on the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 5-(2-
Aminopyridyl)amide oxime.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if

necessary.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution.

The instrument should be equipped with a probe capable of performing both ¹H and ¹³C

NMR experiments.

Data Acquisition:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90

and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.
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Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the

molecular structure.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Place in NMR
Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase & Baseline
Correction Calibrate Spectrum Analyze & Interpret

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 5-(2-Aminopyridyl)amide oxime.

Methodology:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, FT-IR grade

potassium bromide (KBr) using an agate mortar and pestle.

Transfer the finely ground powder to a pellet press die.

Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation:
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An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.

The sample compartment should be purged with dry air or nitrogen to minimize

atmospheric interference.

Data Acquisition:

Record a background spectrum of the empty sample holder (or a pure KBr pellet).

Place the sample pellet in the sample holder and acquire the sample spectrum.

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution

of 4 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

Perform baseline correction if necessary.

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Sample Preparation (KBr Pellet) Data Acquisition Data Analysis
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Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 5-(2-
Aminopyridyl)amide oxime.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile, or a mixture with water).

Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10

µg/mL.

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate

matter.

Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI), is required.

High-resolution mass spectrometry (HRMS) is recommended for accurate mass

determination and molecular formula confirmation.

Data Acquisition:

Introduce the sample into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in the desired mass range.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

induce fragmentation and analyze the resulting fragment ions.

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺).
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Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Compare the observed isotopic pattern with the theoretical pattern for the proposed

molecular formula.
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Workflow for Mass Spectrometric Analysis.

Potential Signaling Pathways and Biological
Relevance
While specific biological data for 5-(2-Aminopyridyl)amide oxime is not widely reported, its

structural motifs suggest potential areas of interest for drug development. Aminopyridine

derivatives are known to interact with a variety of biological targets, including ion channels and

enzymes. The amide oxime group can act as a nitric oxide (NO) donor under certain

physiological conditions, a property that is relevant in cardiovascular and immunological

signaling pathways.

A hypothetical signaling pathway where a compound like 5-(2-Aminopyridyl)amide oxime
might be involved could be related to the modulation of cellular processes through NO

donation.
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Compound Action

Cellular Environment

5-(2-Aminopyridyl)amide oxime
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Hypothetical NO-mediated signaling pathway.
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Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 5-(2-Aminopyridyl)amide oxime. While experimental data for this specific

molecule is scarce, the provided predictions and detailed experimental protocols offer a

valuable resource for researchers working with this compound or similar chemical entities. The

structured presentation of data and workflows is intended to facilitate the efficient and accurate

characterization of this and other novel synthetic intermediates in the pursuit of new therapeutic

agents. Further experimental work is encouraged to validate these predictions and fully

elucidate the spectroscopic and biological properties of 5-(2-Aminopyridyl)amide oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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